3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
1072899-39-8 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(3-naphthalen-1-yloxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C22H19NO3/c24-22(25)21-18(17-10-3-4-12-19(17)23-21)11-6-14-26-20-13-5-8-15-7-1-2-9-16(15)20/h1-5,7-10,12-13,23H,6,11,14H2,(H,24,25) |
InChI Key |
IQTBMDSOBZUIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCC3=C(NC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with a propyl chain and subsequently coupled with an indole-2-carboxylic acid derivative. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. Typical conditions involve:
-
Reagents: Acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>, HCl)
-
Conditions: Heating (reflux) to drive equilibrium toward ester formation .
-
Example: Reaction with methanol produces methyl 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylate.
Mechanistic Insight:
The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration .
Amidation
The carboxylic acid reacts with amines to form amides, a key reaction for drug derivatization.
-
Catalysts: Triarylsilanols enhance reaction rates in toluene under reflux .
-
Challenges: Tertiary amides (e.g., 3b , 3c ) exhibit product inhibition, reducing yields compared to secondary amides .
-
Example: Reaction with benzylamine yields 3-(3-(naphthalen-1-yloxy)propyl)-N-benzyl-1H-indole-2-carboxamide.
Key Data:
| Amine Type | Catalytic Efficiency | Inhibition Strength |
|---|---|---|
| Primary | High | Low |
| Secondary | Moderate | Moderate |
| Tertiary | Low | High |
Decarboxylation
Decarboxylation occurs under high-temperature or basic conditions, eliminating CO<sub>2</sub> to form 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole.
-
Conditions: Pyrolysis or NaOH/heat.
-
Biological Relevance: Decarboxylated derivatives may exhibit altered binding to protein targets like Mcl-1 .
Electrophilic Substitution on Indole
The indole ring undergoes electrophilic aromatic substitution (EAS) at the C-5 position due to electron-rich regions:
-
Nitration: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group.
-
Sulfonation: SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> adds a sulfonic acid group.
Regioselectivity: Directed by the electron-donating naphthalenyloxypropyl chain .
Reduction Reactions
-
Carboxylic Acid → Alcohol: LiAlH<sub>4</sub> reduces the acid to 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-methanol.
-
Naphthalene Ring Hydrogenation: H<sub>2</sub>/Pd-C saturates naphthalene to tetralin derivatives.
Oxidation Reactions
The propyl linker or indole ring may oxidize under strong conditions:
-
Reagents: KMnO<sub>4</sub> or CrO<sub>3</sub>.
-
Products: Ketones or hydroxylated indoles, though specifics require further study.
Mitsunobu Coupling
The hydroxyl group in intermediates can participate in Mitsunobu reactions to form ethers :
-
Example: Coupling with phenols introduces diverse aryloxy groups.
Biological Covalent Modifications
In medicinal contexts, the compound forms covalent adducts with proteins:
Scientific Research Applications
3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid is a complex compound with a unique structure, integrating an indole core with a naphthalene moiety linked via a propyl chain. It has a molecular weight of approximately 345.39 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Potential Applications
- Inhibiting Myeloid Cell Leukemia 1 (Mcl-1) protein: 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid exhibits significant biological activity, particularly in inhibiting the Myeloid Cell Leukemia 1 (Mcl-1) protein, which is implicated in various cancers. The compound's binding affinity to Mcl-1 has been demonstrated to be in the nanomolar range, indicating its potential as a therapeutic agent in cancer treatment.
- HIV-1 Integrase Strand Transfer Inhibitors: Indole-2-carboxylic acid derivatives, including 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid, have been identified as novel HIV-1 integrase strand transfer inhibitors . The indole core and C2 carboxyl group chelate the two Mg 2+ ions within the active site of integrase . Introduction of a long branch on C3 of the indole core improves the interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
Structural Insights
Mechanism of Action
The mechanism of action of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Properties
- Target Affinity: Compound 42 shows moderate Mcl-1 inhibition (IC₅₀ ~200 nM), while tricyclic derivatives (e.g., oxazino-indole in ) achieve IC₅₀ < 100 nM due to rigidified conformations .
- Synthetic Feasibility: Compound 42 is synthesized in two steps (alkylation + saponification) with >98% purity, whereas tricyclic analogues require multi-step cyclization (e.g., 45–50% yield for oxazino-indole) .
Biological Activity
3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid (commonly referred to as compound 3) is a synthetic derivative of indole-2-carboxylic acid, which has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C22H19NO3
- Molecular Weight : 345.39 g/mol
- CAS Number : 1072899-39-8
Research indicates that compound 3 acts primarily as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle. The indole core and the carboxyl group in this compound are essential for chelating magnesium ions within the active site of integrase, thereby disrupting its function.
Key Findings:
- Integrase Inhibition : Compound 3 has shown effective inhibition of HIV-1 integrase with an IC50 value ranging from 0.13 to 6.85 μM, depending on structural modifications made to the compound .
- Binding Interactions : Structural analysis revealed that the long branch at the C3 position enhances hydrophobic interactions with residues near the active site, contributing to its inhibitory effect against integrase .
Antiviral Activity
The antiviral potential of compound 3 has been evaluated in various studies, highlighting its efficacy against HIV:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 3 | 0.13 | Strong integrase inhibitor |
| 20a | 0.13 | Enhanced activity due to structural modifications |
| Other Derivatives | 1.05 - 6.85 | Varying degrees of integrase inhibition |
Anticancer Activity
In addition to its antiviral properties, compound 3 exhibits notable anticancer activity. Studies have demonstrated that derivatives of indole-2-carboxylic acid can induce apoptosis in various cancer cell lines:
Case Study: Cytotoxicity Against Tumor Cells
A recent study investigated the cytotoxic effects of compound 3 on FaDu hypopharyngeal tumor cells. The results indicated that:
- Compound 3 showed significant cytotoxicity compared to standard treatments like bleomycin.
- The mechanism involved apoptosis induction through mitochondrial pathways.
Antifungal and Antimicrobial Properties
Beyond its antiviral and anticancer activities, compound 3 has also been characterized for antifungal and antimicrobial properties. Research suggests that derivatives containing the indole carboxylic acid moiety can inhibit fungal growth effectively:
| Activity Type | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Antifungal | Fungal Isolate A | 15 |
| Antimicrobial | Bacterial Strain B | 12 |
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid?
The compound is synthesized via a two-step process: (1) coupling ethyl 1-(3-hydroxypropyl)-1H-indole-2-carboxylate with naphthalen-1-ol under Mitsunobu or nucleophilic substitution conditions, followed by (2) saponification of the ester group to yield the carboxylic acid. Critical parameters include reaction time (2–5 h), temperature (60–80°C), and purification via flash chromatography or recrystallization (e.g., using acetic acid/water mixtures). Purity (>98%) is confirmed by HPLC and mass spectrometry (MS) .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on NMR, NMR, and HRMS. Key spectral features include:
Q. What analytical techniques are used to assess purity and stability?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) at 215 nm ensures purity (>98%). Stability studies under varying pH, temperature, and light exposure are conducted via accelerated degradation assays. Solid-state stability is monitored using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on naphthalene or indole) impact biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the naphthalene ring (e.g., chloro, nitro) enhance binding to targets like Mcl-1, a pro-survival Bcl-2 family protein. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets, validated by surface plasmon resonance (SPR) binding assays ( values in µM range) .
Q. What strategies resolve low synthetic yields in the coupling step?
Yields <50% may arise from steric hindrance or competing side reactions. Optimization strategies include:
Q. How are data contradictions addressed in target validation studies?
Discrepancies between in vitro and cellular assays (e.g., IC vs. EC) may stem from poor membrane permeability or off-target effects. Solutions include:
Q. What computational tools predict metabolic pathways and toxicity profiles?
Tools like SwissADME and ProTox-II predict Phase I/II metabolism (e.g., CYP450-mediated oxidation of the naphthalene ring) and hepatotoxicity risks. Experimental validation involves LC-MS/MS metabolite identification in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
